molecular formula C3H5IN4 B12574405 1H-Tetrazole, 1-(2-iodoethyl)- CAS No. 606149-14-8

1H-Tetrazole, 1-(2-iodoethyl)-

Cat. No.: B12574405
CAS No.: 606149-14-8
M. Wt: 224.00 g/mol
InChI Key: CPNRQWYCMUXLOE-UHFFFAOYSA-N
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Description

1H-Tetrazole, 1-(2-iodoethyl)- is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds Tetrazoles are characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of 1H-Tetrazole, 1-(2-iodoethyl)- typically involves the reaction of 2-iodoethylamine with sodium azide and triethyl orthoformate in the presence of a catalyst. This method is efficient and yields the desired product in good quantities. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-Tetrazole, 1-(2-iodoethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions, forming new heterocyclic compounds.

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts like zinc salts or palladium complexes. The major products formed from these reactions are often other tetrazole derivatives or substituted heterocycles.

Scientific Research Applications

1H-Tetrazole, 1-(2-iodoethyl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.

    Medicine: Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and antihypertensive properties. 1H-Tetrazole, 1-(2-iodoethyl)- is being investigated for its potential as a pharmaceutical agent.

    Industry: The compound is used in the development of new materials, such as polymers and explosives, due to its high nitrogen content and stability.

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 1-(2-iodoethyl)- involves its interaction with molecular targets through its tetrazole ring and iodoethyl group. The tetrazole ring can stabilize negative charges, making it an effective bioisostere for carboxylate groups. This property allows the compound to interact with enzymes and receptors in a manner similar to carboxylic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

1H-Tetrazole, 1-(2-iodoethyl)- can be compared to other tetrazole derivatives, such as:

    1H-Tetrazole: The parent compound, which lacks the iodoethyl group and has different reactivity and applications.

    5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position, affecting their chemical properties and uses.

    2H-Tetrazole: An isomer of 1H-Tetrazole with different tautomeric forms and stability.

The uniqueness of 1H-Tetrazole, 1-(2-iodoethyl)- lies in its iodoethyl group, which enhances its reactivity and potential for forming new derivatives with diverse applications.

Properties

CAS No.

606149-14-8

Molecular Formula

C3H5IN4

Molecular Weight

224.00 g/mol

IUPAC Name

1-(2-iodoethyl)tetrazole

InChI

InChI=1S/C3H5IN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2

InChI Key

CPNRQWYCMUXLOE-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1CCI

Origin of Product

United States

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